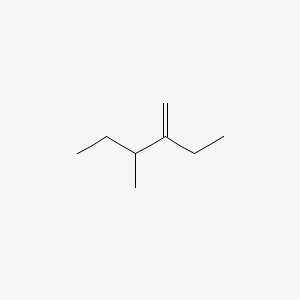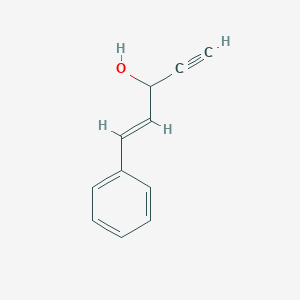
1-Penten-4-yn-3-ol, 1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-penten-4-yn-3-ol is an organic compound with the molecular formula C11H10O. It is characterized by a phenyl group attached to a penten-4-yn-3-ol backbone. This compound is of interest in organic synthesis due to its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with cinnamaldehyde. The procedure typically involves the preparation of ethynylmagnesium bromide in a nitrogen atmosphere, followed by its reaction with cinnamaldehyde in tetrahydrofuran (THF) at low temperatures .
Another method involves the reaction of cinnamaldehyde with sodium acetylide in liquid ammonia, although this method yields a lower percentage of the desired product .
Industrial Production Methods
Industrial production methods for 1-Phenyl-1-penten-4-yn-3-ol are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Sodium amide (NaNH2) in liquid ammonia is often used to generate acetylide ions for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylpent-4-en-3-one or phenylpent-4-en-3-al.
Reduction: 1-Phenylpentane.
Substitution: Various substituted acetylenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-1-penten-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-penten-4-yn-3-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the acetylide ion generated from the alkyne group acts as a nucleophile, attacking electrophilic centers in other molecules. The phenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Phenyl-1-penten-4-yn-3-ol can be compared with similar compounds such as:
1-Phenyl-4-penten-1-yne: Similar structure but different position of the alkyne group.
4-Pentyn-1-ol: Lacks the phenyl group, making it less complex.
1-Pentyn-3-ol: Similar backbone but lacks the phenyl group.
The uniqueness of 1-Phenyl-1-penten-4-yn-3-ol lies in its combination of alkyne, alkene, and alcohol functionalities, along with the presence of a phenyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
31450-17-6 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(E)-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H/b9-8+ |
Clé InChI |
FZGJGBSLOXLHAL-CMDGGOBGSA-N |
SMILES isomérique |
C#CC(/C=C/C1=CC=CC=C1)O |
SMILES canonique |
C#CC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


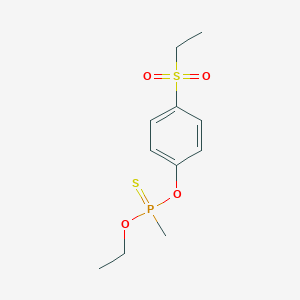
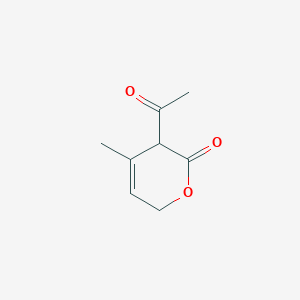
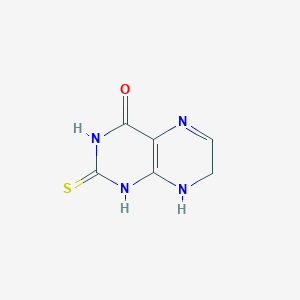
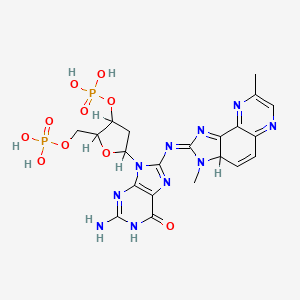
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
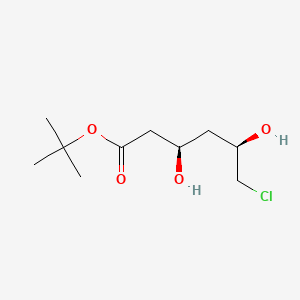
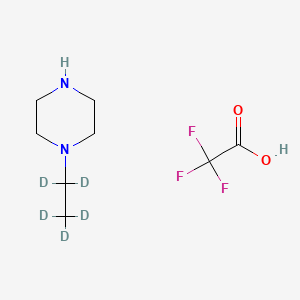
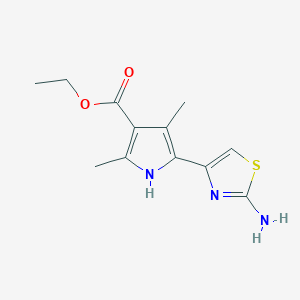
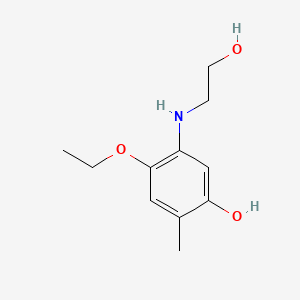
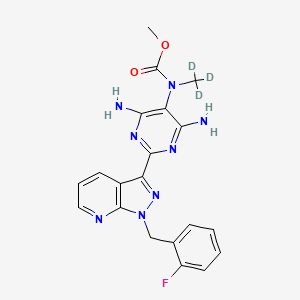
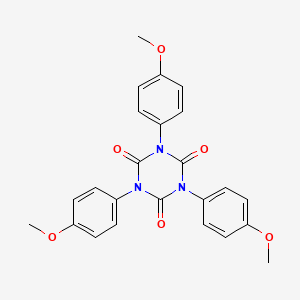
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
